Glycyl-AMP(1-) is an organophosphate compound that plays a significant role in biochemical processes, particularly in amino acid activation and protein synthesis. It is formed by the adenylation of glycine, where adenosine monophosphate (AMP) is linked to the amino acid glycine. This compound is crucial in various enzymatic reactions, particularly those involving aminoacyl-tRNA synthetases, which are essential for translating genetic information into proteins.
Glycyl-AMP(1-) can be synthesized enzymatically through the action of glycyl-tRNA synthetase or similar enzymes that catalyze the reaction between glycine and adenosine triphosphate (ATP). This reaction results in the formation of glycyl-AMP and pyrophosphate as byproducts, with the latter being further hydrolyzed to phosphate .
Glycyl-AMP(1-) belongs to the class of organophosphate oxoanions. It is characterized by its phosphate group, which has been deprotonated, giving it a negative charge. This classification places it among other nucleotide derivatives that participate in metabolic pathways.
The synthesis of glycyl-AMP(1-) typically involves enzymatic reactions where ATP is used as a phosphate donor. The enzyme glycyl-tRNA synthetase catalyzes the reaction:
This reaction can be monitored using various biochemical assays, such as mass spectrometry or spectrophotometric methods to quantify the production of pyrophosphate .
The enzymatic activity can be optimized under specific conditions, including temperature, pH, and substrate concentrations. For instance, studies have shown that the presence of holo-AlmF significantly stimulates the activity of AlmE, an enzyme involved in this pathway . The reaction can also be analyzed using liquid chromatography–tandem mass spectrometry to confirm product formation.
Glycyl-AMP(1-) has a molecular formula of and features a structure consisting of a glycine moiety linked to an AMP unit via a phosphoanhydride bond. The phosphate group carries a negative charge due to deprotonation, which influences its reactivity and interactions in biological systems .
This reaction highlights the role of glycyl-AMP(1-) as an intermediate in the aminoacylation process .
The stability and reactivity of glycyl-AMP(1-) can be influenced by factors such as ionic strength and temperature. Its interaction with tRNA is critical for ensuring accurate protein synthesis, and any alterations in this process can lead to misincorporation of amino acids.
The mechanism by which glycyl-AMP(1-) functions involves its conversion into glycyl-tRNA through a two-step process:
This process ensures that the correct amino acid is activated and attached to its corresponding tRNA for incorporation into polypeptide chains during translation .
Glycyl-AMP(1-) is typically found as a white crystalline solid at room temperature. Its solubility in water makes it readily available for biochemical reactions.
The compound exhibits properties typical of organophosphates, such as reactivity towards nucleophiles due to its phosphate group. It is stable under physiological conditions but may hydrolyze under extreme pH or temperature conditions.
Relevant data include:
Glycyl-AMP(1-) serves several important roles in scientific research:
Glycyl-tRNA synthetase (GlyRS) is the sole enzyme responsible for glycyl-AMP(1−) biosynthesis, catalyzing the adenylate formation through a conserved two-step mechanism. This class II aminoacyl-tRNA synthetase (aaRS) exhibits unique quaternary structures across domains of life: a homodimeric (α~2~) form in archaea, eukaryotes, and some bacteria, and a heterotetrameric (α~2~β~2~) form in most bacteria [1] [7]. Crucially, the α-subunit contains the catalytic core for glycyl-adenylate synthesis in both forms. Structural studies of Aquifex aeolicus GlyRS reveal that the α-subunit alone can form the glycyl-adenylate intermediate at the active site, despite requiring the β-subunit for full aminoacylation functionality [1].
The catalytic domain positions glycine and ATP through conserved class II motifs, with motif 2 (F/YXXXGXG) coordinating ATP binding and motif 3 (RXE) facilitating carboxylate recognition. Crystallographic analysis at 2.8 Å resolution demonstrates that glycyl-AMP(1−) formation induces significant conformational changes, particularly in residues 112-123 ("amino acid loop"). Trp115 shifts ~5 Å to establish a cation-π interaction with the glycine moiety of the glycyl-adenylate analog (Gly-SA), locking the intermediate in the catalytic pocket [1] [7]. This structural rearrangement is essential for proper positioning of the substrates and intermediate stabilization.
Enzyme System | Km (Glycine) (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) | Source Organism |
---|---|---|---|---|
α-subunit alone (bacterial) | 0.11 ± 0.016 | 2.3 × 10⁻⁴ | 2.1 × 10⁻³ | Aquifex aeolicus |
Full α₂β₂ complex (bacterial) | 0.10 - 0.25* | 0.8 - 1.2* | 3.2 - 12.0* | Escherichia coli |
Eukaryotic α₂ homodimer | 0.05 - 0.15* | 0.5 - 1.5* | 3.3 - 30.0* | Homo sapiens (GARS gene) |
*Representative ranges from biochemical studies [1] [3] [6]
Glycyl-AMP(1−) biosynthesis occurs through an ATP-dependent amino acid activation reaction:ATP + Glycine ⇄ Glycyl-AMP(1−) + PP~i~
This endergonic reaction proceeds via an in-line nucleophilic attack where glycine's α-carboxyl oxygen attacks ATP's α-phosphate, forming a pentacoordinate transition state [3]. Mg²⁺ is essential for charge shielding and substrate orientation. The reaction exhibits an equilibrium constant (K~eq~) near 1, necessiring rapid consumption of glycyl-AMP(1−) by the second step of aminoacylation to prevent accumulation [3]. Kinetic isotope effect studies demonstrate that glycine activation is rate-limiting in the overall aminoacylation pathway for eukaryotic GlyRS, whereas tRNA charging is rate-limiting in bacterial systems [3] [6].
Notably, bacterial GlyRS α-subunits maintain glycine recognition residues distinct from their eukaryotic counterparts. In A. aeolicus, Arg217 and Gln219 recognize the amino group, while Asp49 and Glu51 coordinate the carboxylate group, forming a hydrogen-bonding network specific for glycine's minimal side chain [1] [7]. This contrasts with eukaryotic GlyRS where a hydrophobic pocket excludes bulkier amino acids. The ATP-binding site is conserved across class II aaRSs, featuring residues that coordinate the adenine ring (Stacking with aromatic residues) and triphosphate moiety (charge compensation via arginine/Lys residues).
Beyond translation, glycyl-AMP(1−) analogs participate in specialized metabolic pathways. The AlmEFG system in Vibrio cholerae utilizes glycyl-adenylate chemistry for lipid A modification, conferring antimicrobial peptide resistance. AlmE activates glycine via adenylation and transfers it to the carrier protein AlmF, analogous to nonribosomal peptide synthetase mechanisms [4]. This demonstrates metabolic repurposing of glycyl-adenylate biochemistry for non-ribosomal functions.
GlyRS exhibits striking evolutionary divergence, with two distinct lineages lacking a common ancestor:
This phylogenetic split is reflected in tRNAGly recognition strategies. Bacterial GlyRS relies primarily on the β-subunit for tRNA binding, recognizing the acceptor stem through multiple helical domains. In contrast, eukaryotic GlyRS uses catalytic domain appendages and anticodon-binding domains for tRNA engagement [3] [5]. Crucially, the tRNAGly identity elements differ between domains:
Domain fusion analysis reveals that bacterial GlyRS β-subunit contains six domains with homology to RNA-modifying enzymes, including an Ancient tRNA Latch (ATL) domain shared with alanyl-tRNA synthetase [2]. This domain architecture supports the "bricolage" hypothesis where bacterial GlyRS assembled through stepwise domain exaptation from:
Feature | Prokaryotic (α₂β₂) GlyRS | Eukaryotic (α₂) GlyRS |
---|---|---|
Catalytic Domain Origin | Subclass IId (AlaRS-like) | Subclass IIa (HisRS/ProRS-like) |
tRNA Recognition Domains | β-subunit: ATL, HD, Body/Tail domains | Catalytic domain + appended motifs |
Key Identity Elements in tRNAGly | C35, G73, U1-A72 | G2-C71, C3-G70, A51-U63 |
Glycine Recognition Residues | Arg217, Gln219, Asp49, Glu51 | Hydrophobic exclusion pocket |
Phylogenetic Distribution | Firmicutes, Proteobacteria, Cyanobacteria | Archaea, Eukarya, CPR bacteria |
The transfer of glycyl-AMP(1−) to tRNAGly (Step 2: Glycyl-AMP(1−) + tRNAGly → Glycyl-tRNAGly + AMP) exhibits distinct kinetic regulation across evolutionary lineages. Bacterial α~2~β~2~ GlyRS shows anticooperative kinetics between subunits, where tRNA binding to one active site reduces affinity at the adjacent site [3]. This negative cooperativity likely prevents erroneous double charging of tRNAGly isoforms. Pre-steady-state kinetics reveal burst phases in glycyl-tRNA formation, indicating that chemistry (transesterification) is faster than product release in bacterial systems [3] [6].
Eukaryotic GlyRS displays half-of-the-sites reactivity, where only one subunit in the homodimer is catalytically active at a time. Transient kinetic studies show that glycyl-AMP(1−) formation occurs with K~d~ = 5-15 μM for glycine, while the transfer step exhibits K~M~ = 0.2-1.0 μM for tRNAGly [3]. This differential affinity ensures that glycyl-AMP(1−) is only formed when tRNA is poised for charging, minimizing hydrolysis of the labile intermediate. Product release is rate-limiting in eukaryotic GlyRS, with glycyl-tRNAGly dissociation occurring at 0.5-2.0 s⁻¹ [3] [6].
The labile nature of glycyl-AMP(1−) (hydrolysis t~1/2~ ≈ 1-5 min) creates kinetic partitioning challenges. Both GlyRS types employ "double-sieve" editing mechanisms:
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